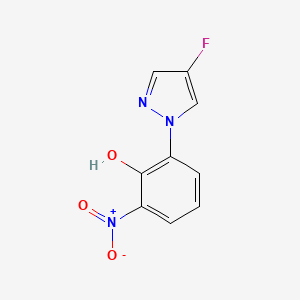![molecular formula C9H9ClN4 B13699324 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyrimidine-4-carbaldehyde with cyclopropylmethylamine in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Derivatives with various substituents at the 6th position.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
科学研究应用
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine: Characterized by a chlorine atom at the 6th position and a cyclopropylmethyl group at the 1st position.
6-Bromo-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a bromine atom instead of chlorine.
6-Chloro-1-(methyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
Uniqueness
This compound is unique due to the specific combination of the chlorine atom and the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC 名称 |
6-chloro-1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN4/c10-9-11-3-7-4-12-14(8(7)13-9)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI 键 |
UTHRUYFSKBOIKN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=NC(=NC=C3C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


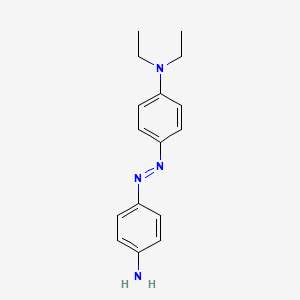
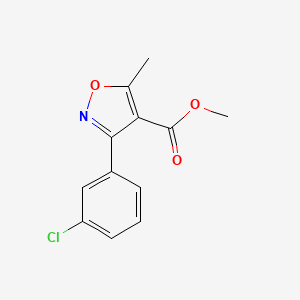

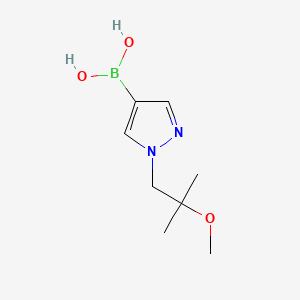
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)

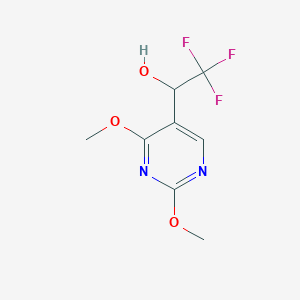
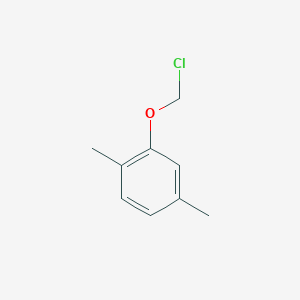
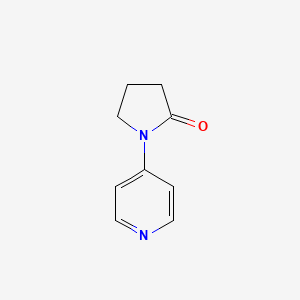
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

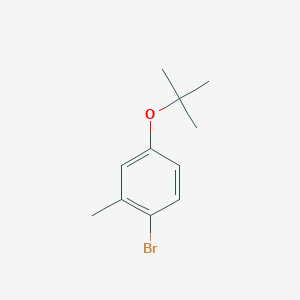
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
